molecular formula C10H11N3 B13594833 1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine

1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine

Cat. No.: B13594833
M. Wt: 173.21 g/mol
InChI Key: VZUOPFCVNVLELU-UHFFFAOYSA-N
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Description

1-(1H-1,3-benzodiazol-5-yl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-benzodiazol-5-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable benzodiazole precursor. One common method involves the reaction of 1H-1,3-benzodiazole with cyclopropylamine under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-benzodiazol-5-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the benzodiazole moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of cyclopropane carboxylic acid derivatives.

    Reduction: Formation of cyclopropylamine derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-(1H-1,3-benzodiazol-5-yl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one
  • 1-(1H-1,3-benzodiazol-5-yl)propan-1-amine

Uniqueness

1-(1H-1,3-benzodiazol-5-yl)cyclopropan-1-amine is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1-(3H-benzimidazol-5-yl)cyclopropan-1-amine

InChI

InChI=1S/C10H11N3/c11-10(3-4-10)7-1-2-8-9(5-7)13-6-12-8/h1-2,5-6H,3-4,11H2,(H,12,13)

InChI Key

VZUOPFCVNVLELU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)N=CN3)N

Origin of Product

United States

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